3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea
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Overview
Description
3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group attached to a 4-chloro-2-fluorophenyl ring and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with oxan-4-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
4-Chloro-2-fluoroaniline+Oxan-4-yl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(oxan-4-yl)urea: Lacks the fluorine atom, which may affect its chemical and biological properties.
3-(4-Fluorophenyl)-1-(oxan-4-yl)urea:
3-(4-Chloro-2-fluorophenyl)-1-(morpholin-4-yl)urea: Contains a morpholine ring instead of an oxane ring, which can influence its chemical behavior.
Uniqueness
3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the oxane ring
Properties
Molecular Formula |
C12H14ClFN2O2 |
---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(oxan-4-yl)urea |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-1-2-11(10(14)7-8)16-12(17)15-9-3-5-18-6-4-9/h1-2,7,9H,3-6H2,(H2,15,16,17) |
InChI Key |
PUBZZONURSLLHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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